4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 4-chlorophenyl group (Fig. 1).
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6O/c17-10-3-1-9(2-4-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-7-5-11(18)6-8-12/h1-8H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDKNWGPCVYDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,2,4-Oxadiazole Ring: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of 1,2,3-Triazole Ring: The next step involves the formation of the 1,2,3-triazole ring. This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Coupling of Rings: The final step involves coupling the 1,2,4-oxadiazole and 1,2,3-triazole rings with the appropriate substituted phenyl groups. This can be achieved through various coupling reactions, such as Suzuki or Sonogashira coupling, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups : The 4-fluorophenyl (target) and 4-chlorophenyl groups are electron-withdrawing, while methoxy/ethoxy substituents (e.g., in and ) are electron-donating, altering electronic density on the triazole core.
Physicochemical Properties
- Lipophilicity (logP) : Chlorine and fluorine substituents increase hydrophobicity (logP ~3.5–4.0 for the target), whereas methoxy/ethoxy groups reduce logP (~2.5–3.0) .
- Solubility : The target compound’s low polarity limits aqueous solubility, a common challenge in analogs with halogenated aryl groups.
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a derivative of oxadiazole and triazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure contains a chlorophenyl group and a fluorophenyl group attached to a triazole ring, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole and triazole derivatives. The compound has demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. Flow cytometry assays have shown that it promotes apoptotic pathways in MCF-7 cells by increasing p53 expression and activating caspase-3 cleavage . This suggests that the compound may act as a potential therapeutic agent by targeting critical regulatory proteins involved in cell survival.
Comparison with Other Compounds
In comparative studies, the biological activity of this compound was found to be superior to traditional chemotherapeutics like doxorubicin in certain contexts. For instance, it exhibited lower IC50 values against MCF-7 and A549 cell lines compared to doxorubicin .
Table 2: Comparative Anticancer Activity
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 12.5 | A549 |
| Doxorubicin | 20.0 | A549 |
| Tamoxifen | 10.38 | MCF-7 |
Case Studies
A study published in MDPI reported that novel oxadiazole derivatives showed promising results in vitro against various cancer types . The specific compound exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells, highlighting its potential for targeted therapy.
Another case study focused on the structure-activity relationship (SAR) of oxadiazole derivatives indicated that modifications on the phenyl rings significantly influence their anticancer activity . The presence of halogen substitutions was crucial for enhancing biological potency.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves constructing the 1,2,3-triazole and 1,2,4-oxadiazole rings sequentially. A typical method includes:
- Step 1 : Synthesis of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a 4-chlorophenyl-substituted acyl chloride. Reaction conditions: reflux in anhydrous DCM with triethylamine (TEA) as a base, followed by purification via column chromatography .
- Step 2 : Formation of the 1,2,3-triazole core using copper-catalyzed azide-alkyne cycloaddition (CuAAC). React the oxadiazole-bearing alkyne with a 4-fluorophenyl azide derivative in the presence of Cu(I) catalysts (e.g., CuSO₄·NaAsc) at 60°C .
- Key reagents : 4-Chlorobenzoyl chloride, hydroxylamine (for amidoxime), NaN₃ (azide precursor), and CuSO₄.
Q. How can NMR and mass spectrometry be optimized for characterizing this compound?
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ for solubility. Assign peaks by comparing to analogous triazole/oxadiazole derivatives (e.g., 4-fluorophenyl protons resonate at δ 7.2–7.5 ppm; triazole C5-amine appears as a singlet at δ 5.8–6.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Employ electrospray ionization (ESI+) with calibration to ±0.001 Da. Expected molecular ion: [M+H]⁺ at m/z 383.06 (C₁₆H₁₁ClFN₆O) .
Q. What are common impurities encountered during synthesis, and how are they analyzed?
- Byproducts : Unreacted azide/alkyne intermediates or regioisomeric triazoles.
- Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times to synthetic standards .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:
- Dose-response validation : Test the compound across 5–6 log units (e.g., 1 nM–100 µM) in parallel assays (e.g., enzymatic inhibition vs. cell viability).
- Structural analogs : Compare activity with derivatives lacking the 4-chlorophenyl or 4-fluorophenyl groups to identify critical pharmacophores .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to calculate weighted effect sizes .
Q. What computational strategies predict binding affinity with target proteins?
- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., mGlu5 or kinase domains). Optimize protonation states with tools like PROPKA .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- 4-Chlorophenyl group : Replace with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- 4-Fluorophenyl group : Substitute with bulky substituents (e.g., tert-butyl) to probe steric effects.
- Method : Synthesize 10–15 analogs, test in bioassays, and correlate substituent properties (Hammett σ, π-values) with activity using multivariate regression .
Q. What experimental designs assess stability under varying pH and temperature?
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- Key findings : Triazole-oxadiazole hybrids typically degrade above 200°C and are stable at physiological pH (7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
